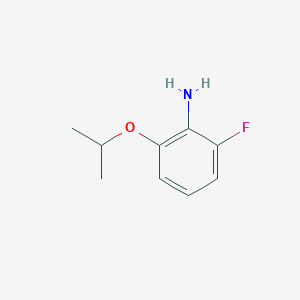

2-Fluoro-6-isopropoxyaniline

Descripción

BenchChem offers high-quality 2-Fluoro-6-isopropoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-isopropoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-6-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXAMCTYVUCLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(1-methylethoxy)benzenamine: Structure, Synthesis, and Potential Applications

2-Fluoro-6-isopropoxyaniline PubChem CID and chemical identifiers

The following technical guide details the chemical identity, structural properties, synthesis, and applications of 2-Fluoro-6-isopropoxyaniline , a specialized aromatic building block used in medicinal chemistry and agrochemical development.

Executive Summary

2-Fluoro-6-isopropoxyaniline (CAS: 1184820-85-6) is a trisubstituted benzene derivative characterized by an aniline core flanked by a fluorine atom at the ortho position and an isopropoxy group at the alternative ortho position (2,6-substitution pattern). This specific substitution creates a sterically crowded and electronically unique environment around the primary amine, making it a high-value intermediate for synthesizing atropisomeric kinase inhibitors and metabolically stable agrochemicals.

Chemical Identity & Identifiers

The following table consolidates the verified chemical identifiers for integration into laboratory information management systems (LIMS) and procurement workflows.

| Identifier Type | Value |

| Chemical Name | 2-Fluoro-6-isopropoxyaniline |

| CAS Registry Number | 1184820-85-6 |

| MDL Number | MFCD12149646 |

| Molecular Formula | C |

| Molecular Weight | 169.20 g/mol |

| SMILES (Canonical) | CC(C)OC1=C(N)C(F)=CC=C1 |

| IUPAC Name | 2-Fluoro-6-(propan-2-yloxy)aniline |

| Physical State | Liquid or low-melting solid (dependent on purity) |

Structural Analysis & Electronic Properties

Steric & Electronic Environment

The 2,6-disubstitution pattern imposes significant conformational constraints on the primary amine (

-

Electronic Push-Pull: The fluorine atom (

) at position 2 acts as an Inductive Electron Withdrawing Group (EWG) , reducing the basicity of the aniline nitrogen. Conversely, the isopropoxy group ( -

Steric Shielding: The bulky isopropoxy group provides steric hindrance that can protect the ortho-positions from metabolic oxidation in drug candidates. This "molecular armor" is often exploited in drug design to extend the half-life of bioactive molecules.

Synthesis & Production Protocols

The most robust industrial route to 2-Fluoro-6-isopropoxyaniline utilizes 2,6-difluoronitrobenzene as the starting material. This pathway leverages the high susceptibility of ortho-fluoronitrobenzenes to Nucleophilic Aromatic Substitution (S

Synthesis Workflow (S Ar & Reduction)

The synthesis proceeds in two distinct steps:

-

Regioselective S

Ar: Displacement of one fluorine atom by an isopropoxide nucleophile. -

Nitro Reduction: Catalytic hydrogenation of the nitro group to the amine.

Figure 1: Two-step synthetic pathway from 2,6-difluoronitrobenzene involving nucleophilic aromatic substitution followed by reduction.

Experimental Considerations

-

Regioselectivity: Since the starting material is symmetric (2,6-difluoro), the first substitution is chemically equivalent. However, care must be taken to prevent bis-substitution (forming 2,6-diisopropoxynitrobenzene). This is controlled by maintaining a strict 1:1 stoichiometry of the alkoxide and keeping the temperature low (0°C) during addition.

-

Purification: The intermediate nitro compound is typically a solid that can be recrystallized. The final aniline is often an oil that requires vacuum distillation or column chromatography (Hexanes/EtOAc) for high purity.

Applications in Drug Discovery

Kinase Inhibitor Design

Anilines with 2,6-substitution are "privileged structures" in kinase inhibitor design. The bulky isopropoxy group forces the aniline ring to twist out of coplanarity with the amide bond (when coupled to a scaffold). This atropisomerism or induced twist allows the molecule to fit into specific hydrophobic pockets of enzymes like BTK (Bruton's Tyrosine Kinase) or EGFR , improving selectivity over other kinases.

Agrochemical Stability

In herbicides and fungicides, the 2-fluoro-6-isopropoxy motif prevents oxidative metabolism at the ring positions adjacent to the nitrogen. This enhances the environmental persistence and efficacy of the active ingredient in field conditions.

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound must be handled with strict safety protocols.

-

Acute Toxicity: Like most anilines, it is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

-

PPE Requirements:

-

Gloves: Nitrile or Butyl rubber (breakthrough time > 4 hours).

-

Respiratory: Use a full-face respirator with organic vapor cartridges if working outside a fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) in a refrigerator (2-8°C) to prevent oxidation, which turns the liquid dark brown over time.

-

References

-

GuideChem. (2025). 2-Fluoro-6-isopropoxyaniline CAS 1184820-85-6 Details and Suppliers. Retrieved from

-

BLD Pharm. (2025). Product Analysis: 2-Fluoro-6-isopropoxyaniline (Cat. BD322583). Retrieved from

-

PubChem. (2025).[1][2][3][4][5][6] Compound Summary: 2,6-Difluoronitrobenzene (Precursor). Retrieved from

-

ChemicalBook. (2025). Synthesis Routes for Fluorinated Anilines. Retrieved from

Sources

- 1. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cebranopadol | C24H27FN2O | CID 11848225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione | C18H24N2O3 | CID 11186156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-6-isopropoxyaniline

2-Fluoro-6-isopropoxyaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of the fluorine atom and the isopropoxy group on the aniline scaffold imparts unique electronic and steric properties, which can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the final compounds. This application note provides a comprehensive guide to the synthesis of 2-fluoro-6-isopropoxyaniline from the readily available starting material, 2,6-difluoroaniline, via a nucleophilic aromatic substitution (SNAr) reaction.

The strategic placement of a fluorine atom can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism and can also modulate the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. The isopropoxy group, on the other hand, can improve the lipophilicity of a molecule, potentially enhancing its cell membrane permeability. The amino group provides a versatile handle for further chemical modifications, making 2-fluoro-6-isopropoxyaniline a highly sought-after intermediate in drug discovery and development.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-fluoro-6-isopropoxyaniline from 2,6-difluoroaniline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the isopropoxide ion acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a fluorine atom on the 2,6-difluoroaniline ring. The fluorine atom is a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups or, in this case, by the electronegativity of the fluorine atoms themselves.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The selectivity for mono-substitution over di-substitution can be controlled by carefully managing the stoichiometry of the nucleophile and the reaction conditions.

Reaction Mechanism

Caption: Experimental workflow for the synthesis of 2-fluoro-6-isopropoxyaniline.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel under an inert atmosphere (nitrogen or argon).

-

Addition of Reagents: To the flask, add sodium isopropoxide (3.50 g, 0.0426 mol) and anhydrous DMF (30 mL). Begin stirring to form a suspension.

-

In the dropping funnel, prepare a solution of 2,6-difluoroaniline (5.00 g, 0.0387 mol) in anhydrous DMF (20 mL).

-

Reaction: Add the 2,6-difluoroaniline solution dropwise to the stirred suspension of sodium isopropoxide over 15-20 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-fluoro-6-isopropoxyaniline.

Characterization of 2-Fluoro-6-isopropoxyaniline

The structure and purity of the synthesized 2-fluoro-6-isopropoxyaniline should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons of the isopropoxy group (a doublet). The amino group protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals for the aromatic carbons, with characteristic C-F couplings, as well as signals for the carbons of the isopropoxy group.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, which will likely be a multiplet due to coupling with the aromatic protons. [1][2][3]* Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-fluoro-6-isopropoxyaniline (C₉H₁₂FNO, MW: 169.20).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Incomplete reaction | Ensure anhydrous conditions. Extend reaction time or increase temperature slightly. Verify the quality of the sodium isopropoxide. |

| Formation of di-substituted product | Excess nucleophile | Use a slight excess of 2,6-difluoroaniline or carefully control the stoichiometry of sodium isopropoxide. |

| Difficult purification | Impurities from side reactions | Optimize reaction conditions to minimize side product formation. Use an efficient purification method like flash column chromatography with a carefully chosen eluent system. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-fluoro-6-isopropoxyaniline from 2,6-difluoroaniline. The described nucleophilic aromatic substitution reaction offers an efficient and reliable method for obtaining this valuable building block. By following the outlined procedures and safety precautions, researchers can successfully synthesize and characterize 2-fluoro-6-isopropoxyaniline for its application in the development of novel pharmaceuticals and advanced materials.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]

-

Gelest, Inc. (2015, August 24). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran. Retrieved from [Link]

-

Haz-Map. (n.d.). Sodium isopropoxide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

- Google Patents. (1992). Process for the preparation of 2,6-difluoroaniline.

-

National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]

- Google Patents. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

ResearchGate. (2025). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

SciELO. (n.d.). Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa. Retrieved from [Link]

-

Cheméo. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

-

University of Manchester. (2025). NMR Spectroscopy Primer. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-fluoro-6-isopropyl aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Purification and Characterization of the Two 6-Phosphogluconate Dehydrogenase Species from Pseudomonas multivorans. Retrieved from [Link]

-

Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Retrieved from [Link]

-

ResearchGate. (2023). Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polarization, and isothermal titration calorimetry. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Reaction Design for Nucleophilic Aromatic Substitution (SNAr) of Fluoroanilines

Introduction: The Strategic Importance of Fluoroanilines in Synthesis

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction in medicinal chemistry and materials science, responsible for forging key carbon-heteroatom bonds in countless high-value molecules.[1] Among aryl halide substrates, fluoroarenes are particularly effective, as the high electronegativity of fluorine powerfully activates the aromatic ring toward nucleophilic attack, even though the carbon-fluorine bond itself is remarkably strong.[2][3] This guide focuses specifically on fluoroaniline substrates, a class of compounds that presents both unique opportunities and challenges. The presence of the aniline moiety—a common pharmacophore and a versatile synthetic handle—requires a nuanced understanding of its electronic influence on the SNAr reaction to achieve successful and predictable outcomes.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causal relationships behind experimental choices, providing field-proven insights to empower rational reaction design, optimization, and troubleshooting.

Pillar 1: The SNAr Mechanism on Fluoroaniline Scaffolds

The classical SNAr reaction proceeds via a two-step addition-elimination pathway.[4][5] Understanding this mechanism is critical to controlling the reaction's success.

-

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine atom (ipso-carbon). This step is typically the rate-determining step.[2] The attack disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

-

Elimination & Re-aromatization: The aromaticity is restored through the expulsion of the fluoride ion, which is a competent leaving group in this context, yielding the final substituted product.[6]

For the reaction to be favorable, the negative charge of the Meisenheimer complex must be stabilized. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine leaving group.[3][7]

Caption: The Addition-Elimination mechanism of SNAr on a fluoroaniline.

The Dual Role of the Aniline Moiety

The amino group (-NH₂) on a fluoroaniline substrate introduces a critical electronic paradox. While it is a powerful activating group for electrophilic aromatic substitution due to its resonance electron-donating (+M) effect, this same effect deactivates the ring for nucleophilic attack by increasing its electron density.[8][9][10][11]

Therefore, for a successful SNAr reaction on a fluoroaniline, the deactivating effect of the amino group must be overcome by one or more potent EWGs on the ring. Without sufficient activation from other substituents, the reaction will be sluggish or fail entirely under standard conditions.

Pillar 2: Optimizing Key Reaction Parameters

The successful execution of an SNAr reaction hinges on the careful selection and optimization of several interconnected parameters.

Substrate Activation: The Electron-Withdrawing Group (EWG)

The nature, number, and position of EWGs are the most critical factors determining substrate reactivity.

-

Potency: Stronger EWGs lead to faster reactions. The general hierarchy is: -NO₂ > -CN > -C(O)R > -SO₃H.[11]

-

Position: EWGs must be positioned ortho or para to the fluorine leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[2][3] An EWG in the meta position offers only weak inductive stabilization and is much less effective.

| Activating Group (for SNAr) | Relative Activating Strength | Optimal Position |

| Nitro (-NO₂) | Very Strong | Ortho, Para |

| Cyano (-CN) | Strong | Ortho, Para |

| Acyl (-COR) | Strong | Ortho, Para |

| Sulfonyl (-SO₂R) | Strong | Ortho, Para |

| Trifluoromethyl (-CF₃) | Moderate (Inductive only) | Ortho, Para |

Nucleophile Selection

A wide variety of nucleophiles can be employed in SNAr reactions. Their reactivity is influenced by their nucleophilicity, basicity, and steric bulk.[4][12]

-

Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), ammonia, and azoles are common.[4][13] Cyclic amines like morpholine and piperidine are often highly effective.

-

Oxygen Nucleophiles: Alcohols and phenols require deprotonation with a base (e.g., NaH, K₂CO₃, t-BuOK) to form the more nucleophilic alkoxide or phenoxide.[4][14]

-

Sulfur Nucleophiles: Thiols are excellent nucleophiles and are typically used with a base to form the thiolate anion.[4][15]

Solvent Choice: A Critical Decision

The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents are overwhelmingly preferred for classical SNAr reactions.[12]

-

Polar Aprotic Solvents (Recommended): DMSO, DMF, NMP, and acetonitrile are excellent choices. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself through hydrogen bonding, leaving its nucleophilicity high.[16]

-

Protic Solvents (Generally Avoid): Solvents like water, ethanol, and isopropanol can form strong hydrogen bonds with anionic nucleophiles, creating a bulky solvent shell that hinders their ability to attack the aromatic ring, thus slowing the reaction.[16]

-

Modern Alternatives: For certain catalytic systems, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be crucial, possibly by stabilizing high-energy radical intermediates.[13]

| Solvent | Type | Boiling Point (°C) | Key Considerations |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvating power; can be difficult to remove. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Widely used; potential for thermal decomposition. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | High boiling point, good for high-temp reactions. |

| Acetonitrile (MeCN) | Polar Aprotic | 82 | Lower boiling point, easier to remove. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Less polar, often used for reactions with strong bases like NaH. |

Base Selection

A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, some amines) or to act as a scavenger for the HF generated during the reaction.

-

Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, mild, and effective for many reactions involving amine, alcohol, or thiol nucleophiles.[1][4]

-

Organic Bases: Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) are often used as acid scavengers.[4]

-

Strong Bases: For weakly acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to pre-generate the nucleophilic anion.[4] The KOH/DMSO system is also a powerful combination for promoting C-N bond formation.[17][18]

Temperature and Reaction Time

SNAr reactions on activated fluoroanilines can often proceed at temperatures ranging from room temperature to 120 °C. Less activated substrates may require higher temperatures (up to 180 °C).[1] Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Pillar 3: Modern Catalytic Strategies for Unactivated Systems

A significant limitation of classical SNAr is the requirement for strong electronic activation.[1] When the fluoroaniline ring is electron-neutral or even electron-rich (beyond the aniline's own deactivating effect), traditional methods fail. Modern research has opened new pathways to address this challenge.

-

Transition Metal Catalysis: Ruthenium catalysts can form η⁶-arene complexes with the fluoroarene, making the ring highly electron-poor and susceptible to nucleophilic attack by amines, even in the absence of traditional EWGs.[19]

-

Organic Photoredox Catalysis: This metal-free approach uses an organic photocatalyst to achieve nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the reaction scope to a wider range of nucleophiles including amines and carboxylic acids.[13]

Caption: Decision workflow for selecting an appropriate SNAr strategy.

Detailed Experimental Protocols

The following protocols are representative examples. Researchers should always perform reactions on a small scale first to optimize conditions.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted nitrobenzene diamine derivatives from an activated fluoroaniline.[4]

-

Materials:

-

4-Fluoro-3-nitroaniline (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate, Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

-

-

Procedure:

-

To a round-bottom flask, add 4-fluoro-3-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMSO (to achieve a concentration of ~0.5 M).

-

Add morpholine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Reaction with a Phenol Nucleophile

This protocol details the formation of a diaryl ether using a strong base to generate the phenoxide nucleophile.[4]

-

Materials:

-

2-Fluoro-5-nitroaniline (1.0 eq)

-

Phenol (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Saturated aqueous NH₄Cl, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenol (1.2 eq) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide.

-

Add a solution of 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous DMF to the phenoxide solution.

-

Allow the reaction to warm to room temperature, then heat to 60 °C.

-

Monitor by TLC. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extract with ethyl acetate (3x), wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Filter, concentrate, and purify the crude product by flash chromatography.

-

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient activation of the aromatic ring. 2. Nucleophile is too weak or sterically hindered. 3. Temperature is too low. 4. Inactive base or insufficient amount. | 1. Confirm substrate has strong EWG ortho/para to F. If not, consider catalytic methods. 2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH). 3. Increase reaction temperature incrementally (e.g., in 20 °C steps). 4. Use a fresh bottle of base; ensure at least stoichiometric amounts are used. |

| Multiple Products/Side Reactions | 1. Aniline N-H reacts with base/electrophiles. 2. Di-substitution on substrates with multiple leaving groups. 3. Nucleophile degradation at high temperatures. | 1. Consider protecting the aniline nitrogen if it is not the intended nucleophile. 2. Use a limited amount of nucleophile (e.g., 1.0-1.1 eq) and monitor carefully. 3. Attempt the reaction at a lower temperature for a longer duration. |

| Difficult Product Purification | 1. Residual high-boiling solvent (DMSO, NMP). 2. Product is highly polar. | 1. After extraction, perform multiple washes with water/brine to remove residual solvent. 2. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[20]

-

Reagents: Many organic solvents (DMF, DMSO) and reagents are hazardous.[21] Always consult the Safety Data Sheet (SDS) for each chemical before use.[20]

-

Strong Bases: Reagents like sodium hydride (NaH) are water-reactive and flammable. They must be handled under an inert atmosphere and quenched carefully.[4]

-

Heating: When heating reactions, use a controlled heating source (e.g., heating mantle, oil bath) and avoid sealed systems to prevent pressure buildup.[20]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[22]

Conclusion

The nucleophilic aromatic substitution of fluoroanilines is a powerful, albeit nuanced, transformation. Success is predicated on a thorough understanding of the electronic interplay between the deactivating amino group and the essential activating electron-withdrawing groups. By systematically selecting the appropriate nucleophile, solvent, base, and temperature, researchers can reliably synthesize a diverse array of substituted aniline derivatives. For challenging, unactivated substrates, the growing arsenal of catalytic methods provides exciting new avenues for C-F bond functionalization. This guide provides the foundational principles and practical protocols to confidently apply this critical reaction in the pursuit of novel chemical entities.

References

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.

- Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. Waseda University.

- Aromatic Nucleophilic Substitution. Fisher Scientific.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

- SNAr Solvents and Reagents. Wordpress.

- Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru eta6-arene complexes. Semantic Scholar.

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.

- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

- SNAr reaction mechanism. YouTube.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Activating and Deactivating Groups in Electrophilic Arom

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- Topic 1: Safety in the Organic Chemistry Laboratory.

- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.

- Activating and Deactiv

- Solvents for Nucleophilic Substitution Reactions. YouTube.

- Activating and deactiv

- Nucleophilic Arom

- Working with Hazardous Chemicals. Organic Syntheses.

- Nucleophilic arom

Sources

- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 11. bititechnika.com [bititechnika.com]

- 12. Lab Reporter [fishersci.it]

- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. csub.edu [csub.edu]

- 21. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 22. orgsyn.org [orgsyn.org]

Application Note: Strategic Utilization of 2-Fluoro-6-isopropoxyaniline in Kinase Inhibitor Design

The following Application Note is designed for researchers in medicinal chemistry and process development. It treats 2-Fluoro-6-isopropoxyaniline (CAS 1184820-85-6) as a high-value "Steric Probe" scaffold, critical for optimizing kinase inhibitor selectivity and bioavailability.[1]

Executive Summary

In the optimization of small-molecule kinase inhibitors, the "ortho-effect" of the aniline moiety is a pivotal design element.[1] 2-Fluoro-6-isopropoxyaniline represents a specialized bioisostere of the classic 2,6-difluoroaniline and 2-chloro-6-fluoroaniline scaffolds.[1] By replacing one halogen with a bulky, lipophilic isopropoxy group, this intermediate offers two distinct advantages:

-

Steric Locking: The isopropyl group induces significant torsional strain, stabilizing specific atropisomers —a critical feature for binding selectivity in crowded ATP pockets (e.g., MEK, B-Raf, and BTK inhibitors).

-

Lipophilic Tuning: The ether linkage increases solubility and membrane permeability (logP modulation) compared to purely halogenated analogs while maintaining the electron-withdrawing effect of the remaining fluorine.

This guide details the regioselective synthesis of this intermediate and its optimized coupling protocols for downstream API production.

Chemical Profile & Stability

| Property | Specification |

| Chemical Name | 2-Fluoro-6-isopropoxyaniline |

| CAS Number | 1184820-85-6 |

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| Appearance | Pale yellow to brown oil (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; less basic than aniline due to F-induction) |

| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic & Light Sensitive) |

Synthesis Protocol: The "SnAr-Reduction" Sequence

Rationale: Direct electrophilic fluorination or alkoxylation of aniline is non-selective. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SnAr) on a nitro-precursor, followed by reduction. This ensures 100% regioselectivity.

Step 1: Regioselective SnAr (Etherification)

Reaction: 2,6-Difluoronitrobenzene + Isopropanol

Reagents:

-

Precursor: 2,6-Difluoronitrobenzene (1.0 equiv)[1]

-

Nucleophile: Isopropanol (1.2 equiv)[1]

-

Base: Potassium Carbonate (

) (1.5 equiv) or Sodium Hydride (NaH) for faster kinetics. -

Solvent: DMF or NMP (anhydrous).

Procedure:

-

Setup: Charge a flame-dried 3-neck flask with

and anhydrous DMF under -

Addition: Add Isopropanol dropwise at 0°C. Stir for 15 min to generate the alkoxide in situ (if using NaH).

-

Substrate Addition: Add 2,6-Difluoronitrobenzene dropwise, maintaining internal temperature

(Exothermic). -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Checkpoint: The starting material (

) should disappear; product (

-

-

Workup: Quench with ice water. Extract with EtOAc (

). Wash organics with brine (-

Yield Target: >90% (Yellow oil).

-

Step 2: Chemoselective Reduction

Reaction: 2-Fluoro-6-isopropoxynitrobenzene

Reagents:

-

Catalyst: 10% Pd/C (5 wt% loading) or Iron powder (

) / -

Hydrogen Source:

balloon (for Pd/C) or EtOH/Water (for Fe reduction).

Procedure (Fe/NH4Cl Method - Recommended to prevent defluorination):

-

Dissolution: Dissolve the nitro-intermediate in EtOH:Water (3:1).

-

Activation: Add

(5.0 equiv) and Iron powder (3.0 equiv). -

Reflux: Heat to 80°C with vigorous stirring for 2 hours.

-

Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash pad with MeOH.

-

Purification: Concentrate filtrate. Redissolve in EtOAc, wash with saturated

.

Downstream Application: Buchwald-Hartwig Coupling

Rationale: The steric bulk of the ortho-isopropoxy group makes this aniline a challenging nucleophile.[1] Standard nucleophilic displacement on heteroaryl chlorides often fails. Palladium-catalyzed C-N cross-coupling is required.[1]

Protocol: Coupling to a Heteroaryl Chloride (e.g., Pyrimidine Core)

Target: Synthesis of a Kinase Inhibitor Scaffold.

Reagents:

-

Aryl Halide: 4-Chloropyrimidine derivative (1.0 equiv).[1]

-

Catalyst:

(2 mol%) or -

Ligand: BrettPhos or XPhos (4 mol%). Critical: These bulky, electron-rich ligands are essential to facilitate oxidative addition and reductive elimination with sterically hindered anilines.[1]

-

Base:

(2.0 equiv) or NaOtBu. -

Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Procedure:

-

Inerting: Charge a microwave vial or pressure tube with the Aryl Halide, Aniline, Base, and Ligand. Cycle Vacuum/Argon (

). -

Catalyst Addition: Add Pd source under Argon counterflow.

-

Solvation: Add degassed solvent via syringe.

-

Heating: Heat to 100°C (oil bath) or 120°C (Microwave) for 2–12 hours.

-

Analysis: Monitor LC-MS for the

peak. -

Isolation: Filter through Celite. Concentrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the synthesis and application logic, highlighting the critical decision points for process chemists.

Caption: Synthesis pathway from 2,6-difluoronitrobenzene to the final kinase inhibitor scaffold.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before coupling, the following QC parameters are mandatory.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Doublet (6H, Isopropyl), Septet (1H, Isopropyl), Multiplet (3H, Aromatic).[1] |

| Purity | HPLC (C18, UV 254nm) | > 98.0% Area |

| Water Content | Karl Fischer (KF) | < 0.5% w/w (Critical for Buchwald coupling) |

| Residual Solvent | GC-Headspace | DMF < 880 ppm, IPA < 5000 ppm |

NMR Diagnostic Signal: Look for the characteristic septet at

Safety & Handling

-

Fluorine Hazards: While the C-F bond is stable, combustion can release HF. Use standard fume hood protocols.

-

Aniline Toxicity: Anilines are generally toxic by inhalation and skin absorption (Methemoglobinemia risk). Wear double nitrile gloves and handle in a well-ventilated area.[1]

-

Storage: The amine is prone to oxidation (browning). Store under inert gas at 4°C.

References

-

Nucleophilic Aromatic Substitution (SnAr)

-

Buchwald-Hartwig Coupling of Hindered Anilines

-

Ligand Selection (BrettPhos): Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society, 131(5), 1749–1759. (Cited for ligand principles in hindered systems). Link[1]

-

General Protocol: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

-

-

Fluorine in Medicinal Chemistry

-

Commercial Availability & CAS Verification

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. 952055-08-2|2-(Benzyloxy)-4,6-difluoroaniline|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. drughunter.com [drughunter.com]

- 4. 2-フルオロ-6-イソプロポキシアニリン | 製品情報 | キシダ化学株式会社 [kishida.co.jp]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 217314-46-0|2-Fluoro-6-methoxy-4-methylaniline|BLD Pharm [bldpharm.com]

Application Note: Precision Diazotization of 2-Fluoro-6-isopropoxyaniline

This Application Note is structured to address the specific physicochemical challenges of 2-Fluoro-6-isopropoxyaniline (CAS 1184820-85-6). Unlike generic aniline protocols, this guide accounts for the steric hindrance of the 2,6-substitution pattern and the lipophilicity introduced by the isopropoxy group.

Executive Summary & Chemical Context

The diazotization of 2-Fluoro-6-isopropoxyaniline presents a unique set of challenges compared to simple anilines.

-

Steric Congestion: The ortho-fluorine and ortho-isopropoxy groups create a "picket fence" around the amine, potentially retarding the attack of the nitrosonium ion (

). -

Solubility Profile: The isopropoxy moiety significantly increases lipophilicity (

), rendering the substrate poorly soluble in standard aqueous mineral acids (HCl/H₂SO₄), which can lead to heterogeneous "gummy" reactions and incomplete conversion. -

Electronic Stability: The electron-donating isopropoxy group (+M effect) stabilizes the diazonium cation relative to electron-deficient systems, but also makes the precursor amine prone to oxidation.

This guide provides two validated workflows:

-

Method A (Biphasic/Solubilized Aqueous): For standard Sandmeyer or azo-coupling applications.

-

Method B (Anhydrous Organic): For water-sensitive downstream chemistry (e.g., fluorination, radical arylations).

Pre-Reaction Safety & Handling

-

Thermal Runaway: Diazonium salts of alkoxy-anilines can decompose exothermically above 10°C. Never isolate the dry salt unless using a stabilizing counterion (e.g.,

or -

HF Generation: If using

or performing Balz-Schiemann transformations, ensure vessels are compatible (PTFE/HDPE) and Calcium Gluconate gel is available. -

Monitoring: Use Starch-Iodide paper. A persistent blue/black color indicates excess nitrous acid (required).

Method A: Solubilized Aqueous Protocol (Standard)

Best for: Large-scale synthesis, Sandmeyer reactions (Cl, Br, CN), and aqueous azo coupling.

Rationale: Standard aqueous HCl is insufficient to dissolve the starting material. We utilize Glacial Acetic Acid (AcOH) as a co-solvent to create a homogeneous phase before acid addition, ensuring rapid and complete diazotization.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Fluoro-6-isopropoxyaniline | 1.0 | Substrate |

| HCl (conc. 37%) | 2.5 - 3.0 | Proton source / Counterion |

| Sodium Nitrite ( | 1.05 - 1.1 | Nitrosating agent |

| Glacial Acetic Acid | 3-5 Vol | Co-solvent (Solubilizer) |

| Water | 5-10 Vol | Solvent |

Step-by-Step Protocol

-

Dissolution: In a 3-neck round bottom flask equipped with an internal thermometer and overhead stirrer, charge the 2-Fluoro-6-isopropoxyaniline . Add Glacial Acetic Acid (3 mL per gram of amine) and stir at Room Temperature (RT) until a clear, homogeneous solution is obtained.

-

Acidification: Cool the solution to 0–5°C using an ice/salt bath. Dropwise add conc. HCl (2.5 equiv).

-

Note: A white slurry of the hydrochloride salt may precipitate.[1] This is normal and desirable; the fine precipitate reacts faster than large chunks.

-

-

Nitrosation: Prepare a solution of

(1.1 equiv) in minimal water (approx. 1 mL/g nitrite). -

Addition: Add the nitrite solution sub-surface via a dropping funnel over 20–30 minutes.

-

Critical Control: Maintain internal temperature < 5°C . Exotherms will be sharp due to the activated ring.

-

-

Digestion: Stir at 0–5°C for 30–45 minutes. The slurry should thin out as the soluble diazonium salt forms.

-

Endpoint Check: Spot an aliquot onto Starch-Iodide paper .

-

Result: Immediate blue/black spot = Excess

present (Good). -

Action: If negative, add 0.1 equiv

and re-stir for 10 mins.

-

-

Clarification (Optional): If a small amount of insoluble haze remains (often trace impurities), filter cold through a glass frit before the next step.

-

Utilization: Use the solution immediately for the subsequent step (e.g., addition to CuCl/HCl for Sandmeyer).

Method B: Anhydrous Organic Protocol (Non-Aqueous)

Best for: Balz-Schiemann (Fluorination), radical substitutions, or when water must be excluded.

Rationale: Uses Alkyl Nitrites (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Fluoro-6-isopropoxyaniline | 1.0 | Substrate |

| 1.2 - 1.5 | Organic Nitrosating agent | |

| 1.5 | Acid Promoter / Counterion | |

| Acetonitrile (MeCN) | 10 Vol | Solvent (Polar Aprotic) |

Step-by-Step Protocol

-

Setup: Flame-dry a reaction vessel and purge with Nitrogen/Argon.

-

Solvation: Dissolve 2-Fluoro-6-isopropoxyaniline in anhydrous Acetonitrile (MeCN) . Cool to -10°C (acetonitrile/dry ice bath).

-

Acid Activation: Add

(or anhydrous -

Diazotization: Dropwise add

-Butyl Nitrite over 15 minutes.-

Observation: Evolution of gas is minimal compared to aqueous methods, but color change (yellow

orange/brown) is distinct.

-

-

Reaction: Allow to warm slowly to 0°C over 1 hour.

-

Precipitation (Isolation variant): If the diazonium tetrafluoroborate salt is desired as a solid, add cold Diethyl Ether (

) (approx. 2-3x volume). The salt will precipitate.[1][6][7]-

Filtration: Filter rapidly under

, wash with cold ether, and dry under vacuum without heat.

-

-

In-Situ variant: For radical reactions (e.g., Meerwein arylation), add the alkene/substrate directly to the MeCN solution at 0°C.

Process Visualization (Workflow)

Caption: Decision matrix for selecting the optimal diazotization pathway based on solubility and downstream application.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Gummy/Oily Precipitate | Substrate insolubility in aqueous acid. | Switch to Method A. Ensure AcOH is added before HCl. Increase AcOH volume. |

| Low Yield / Tar Formation | Temperature > 5°C during addition. | Check internal thermometer. Slow down addition rate. Ensure efficient stirring. |

| No Endpoint (Starch-Iodide) | Nitrite consumed by side reactions or oxidation. | Add 10% excess |

| Violent Decomposition | Dry diazonium salt allowed to warm. | NEVER dry the chloride salt. Keep in solution. If isolation is needed, use |

References

-

Filimonov, V. D., et al. (2008).[2] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964.

-

Krasnokutskaya, E. A., et al. (2007).[2] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81–84.

-

Organic Chemistry Portal. "Diazotisation - Mechanism and Protocols."

-

Hanson, P., et al. (2002). "Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers." Journal of Chemical Research.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

Application Note: Overcoming Steric Impediment in Buchwald-Hartwig Amination of Ortho-Substituted Anilines

Executive Summary

The formation of C–N bonds via Palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery. However, ortho-substituted anilines (nucleophiles) present a distinct kinetic challenge compared to their unhindered counterparts. The steric bulk adjacent to the nitrogen center significantly retards the amine binding step and increases the energy barrier for reductive elimination.

This guide details the optimal catalytic systems to overcome these steric barriers. We focus on the application of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and G3/G4 Palladacycle Precatalysts , providing a self-validating protocol for coupling ortho-substituted primary and secondary anilines with aryl halides.

Mechanistic Insight: The Steric Bottleneck

To troubleshoot and optimize these reactions, one must understand why they fail. In standard couplings, oxidative addition is often rate-limiting. For ortho-substituted anilines, the cycle often stalls at Amine Coordination or Reductive Elimination .

The Challenge

-

Amine Binding: The bulky ortho-substituent creates a clash with the ligand on the Palladium center, making it thermodynamically unfavorable for the amine to displace the solvent/halide.

-

Reductive Elimination: This step requires the formation of a four-coordinate transition state. Excessive bulk can destabilize this state, leading to catalyst decomposition (Pd black formation) rather than product release.

The Solution: Monoligated Pd(0)

Bulky, electron-rich ligands (e.g., BrettPhos , RuPhos ) are essential. They enforce a monoligated Pd(0) species.[1] Unlike bidentate ligands (e.g., BINAP), which crowd the metal, these bulky monodentate ligands create a "pocket" that accommodates the substrate while preventing the formation of inactive dimeric species.

Visualization: Sterically Demanding Catalytic Cycle

Figure 1: The catalytic cycle highlights Amine Coordination as the critical bottleneck for ortho-substituted nucleophiles. The ligand must be bulky enough to prevent catalyst dimerization but flexible enough to allow amine entry.

Ligand & Catalyst Selection Guide

For ortho-substituted anilines, "general purpose" ligands like XPhos or SPhos often display sluggish kinetics. The choice between BrettPhos and RuPhos is the primary decision node.

| Ligand | Structure Class | Primary Application | Specificity for Ortho-Anilines |

| BrettPhos | Dialkylbiaryl Phosphine | Primary Amines | First Choice for primary ortho-anilines. The methoxy groups on the ligand prevent cyclometallation and increase lifetime. |

| RuPhos | Dialkylbiaryl Phosphine | Secondary Amines | First Choice for secondary ortho-anilines (e.g., N-methyl-o-toluidine). Excellent for preventing |

| tBuBrettPhos | Dialkylbiaryl Phosphine | Extremely Hindered | Use if standard BrettPhos fails. The t-butyl groups provide a larger "pocket" for extreme steric cases. |

| AdBrettPhos | Dialkylbiaryl Phosphine | Amides / Poor Nucleophiles | Use if the ortho-aniline is also electron-deficient (e.g., o-fluoroaniline). |

Catalyst Source: The G4 Advantage

Do not use Pd(OAc)₂ or Pd₂dba₃ unless necessary. These sources often suffer from slow initiation or inhibition by dba.

-

Recommendation: Use G4-Precatalysts (e.g., BrettPhos Pd G4 ).

-

Why: They contain the ligand pre-bound in a 1:1 ratio, are air-stable, and activate rapidly upon exposure to base, ensuring a controlled concentration of the active L-Pd(0) species.

Experimental Protocols

Protocol A: Standard Screening (Strong Base)

Best for substrates tolerating alkoxides. Fastest reaction rates.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Ortho-Substituted Aniline (1.2 equiv)

-

BrettPhos Pd G4 (1.0 - 2.0 mol%) [For Primary Anilines]

-

RuPhos Pd G4 (1.0 - 2.0 mol%) [For Secondary Anilines]

-

NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a stir bar) with the Pd G4 precatalyst , NaOtBu , and solid substrates (Aryl halide/Aniline if solid).

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N₂ (if not in glovebox). Add anhydrous Dioxane via syringe (Concentration: 0.2 M - 0.5 M).

-

Liquid Reagents: Add liquid Aryl Halide or Aniline via microliter syringe.

-

Reaction: Heat the block to 80–100 °C . Stir vigorously (critical for heterogeneous base mixtures).

-

Monitoring: Monitor via LCMS at 1 hour. If conversion is <50%, increase Temp to 110 °C.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica or Celite to remove Pd black. Concentrate and purify.

Protocol B: Base-Sensitive Substrates (Weak Base)

Use if the substrate contains esters, nitriles, or base-sensitive protons.

Modifications:

-

Base: Cs₂CO₃ (Cesium Carbonate) (2.0 - 3.0 equiv) or K₃PO₄ (3.0 equiv).

-

Solvent: tBuOH (tert-Butanol) or tAmylOH (tert-Amyl alcohol). The protic solvent helps solubilize the inorganic base and facilitates the deprotonation step via hydrogen bonding.

-

Temperature: Usually requires 100–110 °C .

-

Time: Reactions are slower (4–16 hours).

Optimization Logic Flow

If Protocol A fails, follow this decision tree to optimize conditions without random guessing.

Figure 2: Logical troubleshooting pathways based on crude LCMS data.

Data Summary: Ligand Performance Matrix

| Substrate Class | Recommended Ligand | Precatalyst Loading | Base | Expected Yield |

| Primary Aniline (2-sub) | BrettPhos | 0.5 - 1.0 mol% | NaOtBu | >90% |

| Primary Aniline (2,6-disub) | tBuBrettPhos | 2.0 - 4.0 mol% | NaOtBu | 70-85% |

| Secondary Aniline (2-sub) | RuPhos | 1.0 - 2.0 mol% | NaOtBu | >85% |

| Electron-Deficient (2-sub) | AdBrettPhos | 2.0 mol% | K₃PO₄ | 60-80% |

References

-

Maitre, S. et al. "Buchwald-Hartwig Amination." Organic Chemistry Portal. [Link]

-

Fors, B. P.; Dooleweerdt, K.; Zeng, Q.; Buchwald, S. L. "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron2009 , 65, 6576. [Link]

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. [Link]

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: The 'Goldilocks' Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry2014 , 79, 4161–4166. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews2016 , 116, 12564–12649. [Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-Fluoro-6-isopropoxyaniline reaction mixtures

Ticket ID: #8492-FIPA-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purification of 2-Fluoro-6-isopropoxyaniline reaction mixtures

Executive Summary: The Compound Profile

Before initiating any purification protocol, you must understand the physicochemical behavior of 2-Fluoro-6-isopropoxyaniline . This is not a standard aniline; the 2,6-disubstitution pattern creates specific challenges:

-

Physical State: Likely a dense, oily liquid or low-melting solid.

-

Basicity (Critical): Significantly less basic than unsubstituted aniline (pKa ≈ 4.6). The electron-withdrawing fluorine (inductive effect) and the steric bulk of the ortho-isopropoxy group suppress protonation. Expect a pKa in the range of 2.5 – 3.0 .

-

Stability: The isopropoxy ether linkage is stable to base but susceptible to cleavage under high heat with strong acids. The amine is prone to rapid oxidation (browning) upon air exposure.

Module 1: Initial Workup & Catalyst Removal

Most user issues stem from incomplete catalyst removal, which leads to "crashing out" during subsequent steps or catalytic decomposition of the product.

Q: My crude mixture is black/grey. How do I safely remove the catalyst (Pd/C or Fe)?

A: If you synthesized this via nitro-reduction, residual metal is your primary impurity.

Protocol:

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or THF . Do not use DCM yet (it interferes with Celite packing).

-

Filtration: Pass the mixture through a 2-inch pad of Celite 545 .

-

The "Pyrophoric" Trap (Safety): If using Pd/C, the filter cake is pyrophoric (can ignite in air). Never let the cake dry out completely. Wash with solvent, then immediately wet with water before disposal.

-

Solvent Swap: If your reaction solvent was ethanol/methanol (common for reductions), you must remove it via rotary evaporation and redissolve in a water-immiscible solvent (EtOAc or DCM) before proceeding to extraction.

Module 2: Chemical Separation (Acid-Base Extraction)

This is the most effective method for this compound, but standard "aniline" protocols often fail because the pH targets are wrong.

Q: I did an acid wash, but my product stayed in the organic layer. Why?

A: This is due to the "Ortho Effect." Because 2-Fluoro-6-isopropoxyaniline is weakly basic, weak acids (like 1M acetic acid) or insufficient mixing will fail to fully protonate the amine, leaving it in the organic phase.

The Optimized Extraction Workflow

Caption: Optimized Acid-Base extraction logic accounting for low basicity of ortho-substituted anilines.

Step-by-Step Protocol:

-

Acidification: Extract the organic layer with 2M HCl (do not go higher than 3M to protect the ether). Shake vigorously for at least 2 minutes.

-

Check: The aqueous layer pH must be < 1 .

-

-

Separation: Keep the Aqueous layer. (The organic layer contains unreacted nitro compounds).

-

Neutralization: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 10.

-

Note: The solution will turn cloudy/oily as the free amine is liberated.

-

-

Extraction: Extract the aqueous mixture 3x with DCM (Dichloromethane). DCM is superior to ether here due to the density of the fluoro-aniline.

Module 3: Chromatographic Purification

Use this if Acid-Base extraction yields <95% purity.

Q: My product is "tailing" or streaking on the silica column. How do I fix this?

A: Anilines interact strongly with the acidic silanol groups on silica gel, causing streaking. You must "dope" your mobile phase.

The "Amine-Doped" Mobile Phase:

-

Base: Hexanes / Ethyl Acetate (Start 95:5).

-

Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the solvent system.

-

Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This neutralizes the silica's active sites.

Visualization Tip: Use TLC (Thin Layer Chromatography) stained with Ninhydrin or p-Anisaldehyde . The amine will appear as a distinct spot, while nitro impurities will not stain as intensely with Ninhydrin.

Module 4: Salt Formation (The "Nuclear Option")

If the liquid is still colored or impure, convert it to a solid salt.

Q: I cannot get the colored impurities out. Can I crystallize it?

A: The free base is likely a liquid, but the Hydrochloride Salt is almost certainly a solid.

HCl Salt Protocol:

-

Dissolve crude amine in a minimum amount of dry Diethyl Ether or Dioxane .

-

Cool to 0°C.

-

Add 4M HCl in Dioxane dropwise.

-

A white/off-white precipitate will form immediately.

-

Filter the solid and wash with cold ether.

-

Result: This removes all non-basic colored impurities (azo compounds) which stay in the mother liquor.

-

-

Optional: You can store it as the stable salt, or regenerate the free base using the method in Module 2.

Module 5: Storage & Stability

| Parameter | Recommendation | Reason |

| Atmosphere | Argon or Nitrogen | Anilines oxidize rapidly (turn brown) in air. |

| Temperature | 2°C to 8°C (Fridge) | Retards oxidation and thermal decomposition. |

| Container | Amber Glass Vial | Protects from light-induced degradation. |

| Form | HCl Salt (Preferred) | The salt form is indefinitely stable; free base degrades. |

References

- Ortho-Effect on Aniline Basicity:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. (Explains the steric inhibition of resonance and inductive effects lowering pKa of 2,6-disubstituted anilines).

- General Purification of Anilines:Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard protocols for drying and distilling anilines).

-

Reduction of Nitro Compounds: Org. Synth. 2010, 87, 183. (Demonstrates reduction protocols and handling of similar hindered anilines).

-

2-Fluoroaniline Properties: PubChem Database. (Used as a reference for physicochemical properties of the core scaffold).

- Safety Data (Pd/C):Sigma-Aldrich Technical Bulletin.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Fluoro-6-isopropoxyaniline before handling.

Technical Support Center: Synthesis of 2-Fluoro-6-isopropoxyaniline

Case ID: SYN-2F6OiPr-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

The synthesis of 2-Fluoro-6-isopropoxyaniline presents two distinct chemoselectivity challenges that frequently degrade yield:

-

Over-alkylation (

): In the etherification step, the high reactivity of the 2,6-difluoronitrobenzene precursor can lead to 2,6-diisopropoxy byproducts if temperature and stoichiometry are not rigorously controlled. -

Hydrodefluorination (Reduction): The labile C-F bond is susceptible to oxidative addition by Palladium catalysts during hydrogenation, leading to the defluorinated byproduct (2-isopropoxyaniline).

This guide provides a self-validating protocol designed to bypass these failure modes using thermodynamic control and chemoselective reduction.

Phase 1: The Reaction (Etherification)

Objective: Mono-substitution of 2,6-difluoronitrobenzene with isopropoxide.

The Mechanism & Logic

The starting material, 2,6-difluoronitrobenzene , is highly activated for Nucleophilic Aromatic Substitution (

-

Why it works: The first substitution is fast.

-

The Safety Net: The introduction of the isopropoxy group (

) is electron-donating by resonance. This deactivates the ring toward the second substitution. However, at elevated temperatures (

Optimized Protocol

| Parameter | Specification | Rationale |

| Precursor | 2,6-Difluoronitrobenzene | Symmetric starting material eliminates regioselectivity issues. |

| Reagent | Sodium Isopropoxide (Generated in situ) | Use NaH (1.05 eq) in anhydrous THF/Isopropanol (10:1). |

| Temperature | Kinetic control is essential to prevent bis-substitution. | |

| Stoichiometry | 1.05 Equiv. Alkoxide | Excess alkoxide drives the second substitution. |

Step-by-Step Workflow:

-

Alkoxide Generation: Suspend NaH (60% dispersion, 1.05 eq) in anhydrous THF at

. Dropwise add anhydrous Isopropanol (1.1 eq). Stir until gas evolution ceases (~30 min). -

Substrate Addition: Cool the alkoxide solution to

. Dissolve 2,6-difluoronitrobenzene (1.0 eq) in THF and add it slowly over 1 hour. -

Monitoring: Stir at

for 2 hours. Monitor by TLC/HPLC.-

Checkpoint: If starting material remains after 3 hours, warm strictly to

, do not exceed RT.

-

-

Quench: Pour into saturated

solution. Extract with EtOAc.[1]

Phase 2: Nitro Reduction (The Critical Step)

Objective: Reduce

The Failure Mode: Catalytic Hydrodefluorination

Standard hydrogenation conditions (Pd/C,

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

While catalytic hydrogenation using Sulfided Platinum (Pt/C-S) is viable, the Iron/Acetic Acid method is the most robust recommendation for maintaining the C-F bond integrity in a standard laboratory setting.

Protocol:

-

Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve the crude nitro-intermediate from Phase 1 in Ethanol/Water (4:1 ratio).

-

Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (1.0 eq).

-

Reaction: Heat to

(reflux). -

Initiation: Dropwise add Acetic Acid (0.5 eq) to catalyze the surface etching of the iron.

-

Timeline: Monitor by TLC. Conversion usually completes in 2–4 hours.

-

Workup (Crucial):

Visualizing the Pathway

The following diagram illustrates the synthesis logic and decision gates.

Caption: Reaction workflow highlighting critical control points to avoid bis-alkylation (Step 1) and defluorination (Step 2).

Troubleshooting & FAQs

Q1: My product is an oil and I cannot get it to crystallize. How do I purify it?

Diagnosis: Fluorinated alkoxy-anilines are often low-melting solids or oils ("anilino-oils"). Solution: Do not attempt to crystallize the free base. Convert it to the Hydrochloride salt.

-

Dissolve the crude oil in minimal diethyl ether or EtOAc.

-

Add 2M HCl in diethyl ether (or dioxane) dropwise at

. -

The 2-Fluoro-6-isopropoxyaniline HCl salt should precipitate as a white/off-white solid.

-

Filter and wash with cold ether. This removes non-basic impurities (like unreacted nitro compounds).

Q2: I am seeing ~15% of the bis-isopropoxy byproduct in Step 1. Can I separate it?

Diagnosis: Separation is difficult due to similar polarity. Prevention is key. Corrective Action:

-

Check Temperature: Ensure the internal temperature never exceeds

during addition. -

Reverse Addition: Instead of adding the nitrobenzene to the alkoxide, try adding the alkoxide solution slowly to the nitrobenzene. This ensures the substrate is always in excess relative to the nucleophile, statistically favoring mono-substitution.

Q3: Can I use Pd/C if I add an inhibitor?

Technical Insight: While some protocols suggest adding diphenylsulfide or using sulfided platinum (Pt/C-S) to "poison" the catalyst against defluorination, this is finicky. Recommendation: If you must use catalytic hydrogenation, use 5% Pt/C (sulfided) . Do not use Pd/C. However, the Iron/Ammonium Chloride method (chemical reduction) remains the most reproducible method for this specific fluorinated scaffold [1].

References

-

Reduction of Fluoronitrobenzenes

- Methodology: Chemical reduction using Iron/Ammonium Chloride is a standard protocol for preventing hydrodefluorination in sensitive substr

- Source: "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme" (Contextual validation of Fe-selectivity over noble metals).

-

URL:

-

SNAr Regioselectivity & Conditions

- Methodology: Principles of on 2,6-difluoronitrobenzene and temper

- Source: "Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene...

-

URL:

-

Hydrodefluorination Mechanisms

Sources

Optimal solvent systems for recrystallization of fluoro-alkoxy anilines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Recrystallization & Purification Strategies

Welcome to the Purification Hub

As a Senior Application Scientist, I understand that fluoro-alkoxy anilines present a unique paradox in purification. The fluorine substituent introduces significant lipophilicity and electron-withdrawing character, while the alkoxy group adds electron density and alters lattice energy. This combination often leads to the dreaded "oiling out" phenomenon or rapid oxidative degradation.

This guide is structured to troubleshoot these specific molecular behaviors. It is not a generic SOP; it is a causal analysis of why your purification failed and how to fix it.

Module 1: Solvent System Selection

Q: My compound is too soluble in standard organic solvents. What is the optimal solvent system?

The Technical Reality: Fluoro-alkoxy anilines possess a "Janus-faced" solubility. The fluoro-group acts as a hydrophobic tail (increasing solubility in non-polar solvents like heptane), while the amine and alkoxy groups seek polar interactions. Consequently, single-solvent systems (like pure Ethyl Acetate or Ethanol) often fail because the compound is too soluble even at low temperatures.

The Solution: You must utilize a Binary Solvent System (Solvent/Anti-Solvent) . The goal is to solubilize the compound based on its polar functionality (amine/alkoxy) and precipitate it using its fluorinated hydrophobicity.

Recommended Solvent Systems

| Compound Characteristics | Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Mechanism of Action |

| High Fluorine Content (e.g., Trifluoromethoxy) | Methanol or Ethanol | Water | Water forces the hydrophobic fluoro-groups to aggregate, driving lattice formation. |

| Lipophilic Alkoxy (e.g., Butoxy, Benzyloxy) | Ethyl Acetate | Heptane (or Hexane) | The alkoxy chain keeps it soluble in EtOAc; Heptane acts as the non-polar crutch to induce saturation. |

| Highly Crystalline / High MP | Toluene | None (Single Solvent) | Toluene pi-stacks with the aniline ring; excellent for rejecting regio-isomers. |

| Acid-Sensitive / Unstable | IPA (Isopropyl Alcohol) | Water | IPA is gentler than MeOH; reduces risk of transesterification or degradation. |

Expert Tip: Always use the "Cloud Point" Titration Method . Dissolve your compound in the minimum amount of hot Primary Solvent.[1] Add hot Anti-Solvent dropwise until a persistent cloudiness appears, then add one drop of Primary Solvent to clear it. Slow cooling is mandatory.

Module 2: Troubleshooting "Oiling Out"

Q: Instead of crystals, my product separates as a distinct oil layer at the bottom. How do I fix this?

The Root Cause: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of your solvated compound is lower than the temperature at which the solution becomes saturated.[2][3] The fluorine atoms disrupt the crystal lattice packing, lowering the melting point and favoring the amorphous oil state.

The Rescue Protocol: Do not discard the oil. Follow this decision tree to force the lattice energy to overcome the solvation energy.

Figure 1: Decision tree for resolving "Oiling Out" (LLPS) during crystallization.

Detailed Steps for Seeding:

-

Save a tiny amount of crude solid before starting.

-

When the hot solution cools slightly and becomes turbid (oils out), add the crude solid.

-

The oil droplets will nucleate onto the solid seed rather than coalescing into a liquid layer.

Module 3: Oxidation & Stability

Q: My crystals turn brown/black during drying. Is my compound decomposing?

The Root Cause: Anilines are electron-rich and prone to auto-oxidation by atmospheric oxygen, forming colored quinoid impurities. Alkoxy groups (electron-donating) make the ring more electron-rich, accelerating this process.

The Prevention Protocol:

-

Degassing: Never use "fresh from the tap" solvents. Sparge your solvent system with Nitrogen or Argon for 15 minutes before use to remove dissolved oxygen.

-

Additives: Add a pinch (0.1% w/w) of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase of your recrystallization mixture. This acts as a sacrificial antioxidant.

-

Acidic Environment: Oxidation mechanisms usually require the free base (lone pair availability). Crystallizing as a salt (see Module 4) completely shuts down this pathway.

Module 4: The "Nuclear Option" (Salt Formation)

Q: Neutral recrystallization is failing to remove isomers. What is the ultimate purification method?

The Strategy: If the neutral fluoro-alkoxy aniline is difficult to purify (low melting point, oiling out), convert it to a Hydrochloride (HCl) or Sulfate (H2SO4) salt . Salts have drastically different solubility profiles and higher melting points, making them easier to crystallize and harder to oxidize.

Protocol: Salt-Based Purification

-

Dissolution: Dissolve crude aniline in Diethyl Ether or EtOAc.

-

Salt Formation: Add 1.1 equivalents of HCl (2M in Ether or Dioxane). The salt will precipitate instantly.

-

Filtration: Collect the crude salt. (Impurities often stay in the organic mother liquor).

-

Recrystallization: Recrystallize the salt from hot Ethanol/Water or Methanol .

-

Note: Anilinium salts are highly soluble in water but crystallize beautifully when cooled or when EtOH is added.

-

-

Reversion (Free Basing):

-

Suspend pure salt in water.

-

Adjust pH to >10 with NaOH or NaHCO3.

-

Extract the pure, white free base into organic solvent.

-

Figure 2: Workflow for purification via salt formation and reversion.

References

-

BenchChem Technical Support. (2025).[4][5] Recrystallization of Substituted Anilines: Troubleshooting & Optimization. Retrieved from BenchChem.com

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][2][3][4][5][6] Retrieved from

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

-

Organic Syntheses. (1941). p-Aminotetraphenylmethane (Demonstrating Aniline Salt Purification). Org.[1][3][6][7][8] Synth. 1941, 21, 6. Retrieved from

-

Hoang, K. C., & Mecozzi, S. (2004).[9] Aqueous solubilization of highly fluorinated molecules.[9] Langmuir, 20(18), 7347-7350.[9] (Demonstrating fluorophobic/hydrophobic effects). Retrieved from

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. rubingroup.org [rubingroup.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling light sensitivity and stability of 2-Fluoro-6-isopropoxyaniline

A Guide to Handling, Stability, and Troubleshooting